molecular formula C11H12O6 B13120241 Diethyl2-oxo-2H-pyran-4,6-dicarboxylate

Diethyl2-oxo-2H-pyran-4,6-dicarboxylate

Cat. No.: B13120241
M. Wt: 240.21 g/mol
InChI Key: CGQWOOXQAAFDQV-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is an organic compound with the molecular formula C11H12O7. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate typically involves the esterification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the diethyl ester .

Industrial Production Methods

In an industrial setting, the production of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl 2,6-dioxo-2H-pyran-4-carboxylate.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Diethyl 2,6-dioxo-2H-pyran-4-carboxylate.

    Reduction: Diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar in structure but differs in the position of the ester groups.

    Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.

    2-oxo-2H-pyran-4,6-dicarboxylic acid: The parent acid form of the compound.

Uniqueness

Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is unique due to its specific ester groups and ketone functionality, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

diethyl 6-oxopyran-2,4-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-3-15-10(13)7-5-8(11(14)16-4-2)17-9(12)6-7/h5-6H,3-4H2,1-2H3

InChI Key

CGQWOOXQAAFDQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)OC(=C1)C(=O)OCC

Origin of Product

United States

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